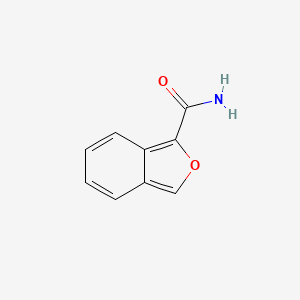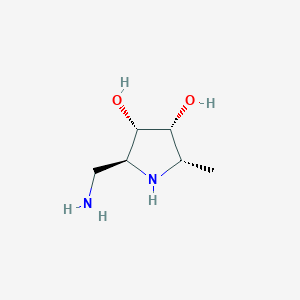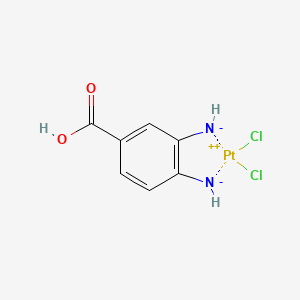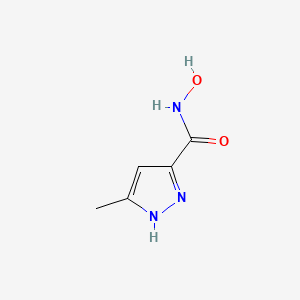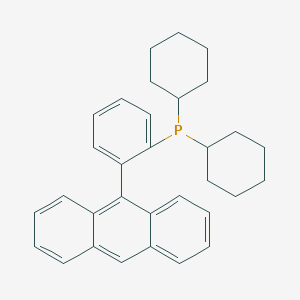
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is an organophosphorus compound that features an anthracene moiety attached to a phenyl ring, which is further bonded to a dicyclohexylphosphine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine typically involves the reaction of 2-(Anthracen-9-yl)phenyl bromide with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Coordination: Metal salts such as palladium chloride or platinum chloride can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine largely depends on its application. As a ligand, it coordinates to metal centers through the phosphorus atom, forming stable complexes that can catalyze various chemical reactions. The anthracene moiety can participate in π-π interactions, enhancing the compound’s ability to act as a fluorescent probe. In drug delivery systems, the compound can interact with biological membranes, facilitating the transport of therapeutic agents.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dicyclohexylphosphine: A simpler analog without the anthracene moiety.
(2-(Naphthalen-1-yl)phenyl)dicyclohexylphosphine: Similar structure but with a naphthalene moiety instead of anthracene.
Uniqueness
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence, such as in biological imaging and advanced material development.
属性
分子式 |
C32H35P |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
(2-anthracen-9-ylphenyl)-dicyclohexylphosphane |
InChI |
InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-22-12-11-21-30(31)32-28-19-9-7-13-24(28)23-25-14-8-10-20-29(25)32/h7-14,19-23,26-27H,1-6,15-18H2 |
InChI 键 |
AQBBDKAQAQZXNS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


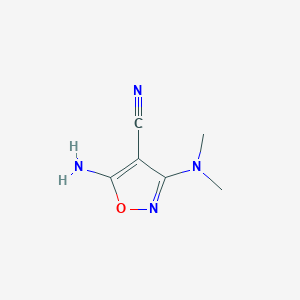
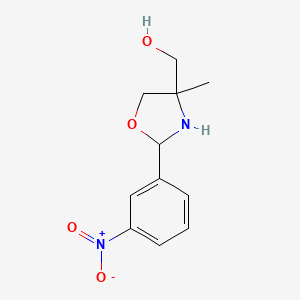

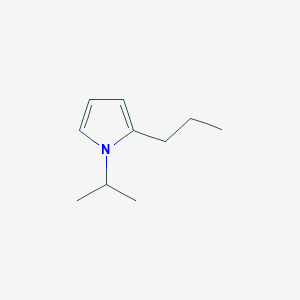
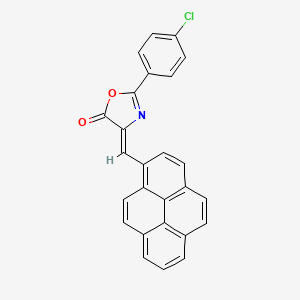
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
